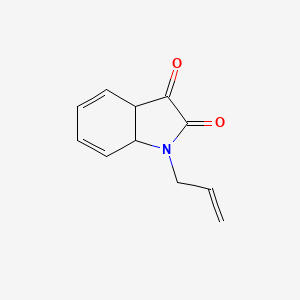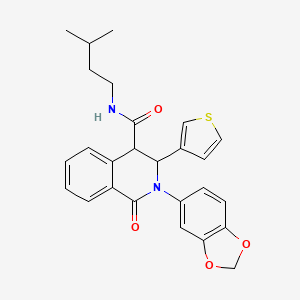
2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Serotonin-3 (5-HT3) Receptor Antagonism
The compound and its analogues have been explored for their potential as serotonin-3 (5-HT3) receptor antagonists. This receptor subtype is implicated in various physiological and pathological processes, including gastrointestinal functions, anxiety, and depression. In one study, specific analogues demonstrated potent 5-HT3 receptor antagonistic activity, contributing to our understanding of the structure-activity relationships critical for this pharmacological action (Harada et al., 1995).
Orexin Receptor Antagonism
Another area of interest is the compound's role as an orexin receptor antagonist. Orexin receptors are involved in regulating wakefulness and sleep, and antagonism of these receptors is being investigated for potential therapeutic applications in insomnia and related disorders. Studies have detailed the disposition and metabolism of related compounds, shedding light on how these substances are processed in the body and their potential efficacy as orexin receptor antagonists (Renzulli et al., 2011).
Imaging of Solid Tumors
Additionally, benzamide analogues of the compound have been evaluated as ligands for positron emission tomography (PET) imaging, specifically targeting the sigma-2 receptor status of solid tumors. This application is significant in the field of oncology, providing a non-invasive method to assess and monitor the progression of solid tumors (Tu et al., 2007).
Anti-Inflammatory Properties
The compound's analogues have also been investigated for their anti-inflammatory properties. This is crucial for conditions such as rheumatoid arthritis, where inflammation plays a central role. Studies have demonstrated the potential of these compounds to modulate inflammatory responses, offering insights into new therapeutic pathways (Torres et al., 1999).
Anti-Fatigue Effects
Furthermore, benzamide derivatives of the compound have been studied for their anti-fatigue effects. These studies are particularly relevant in understanding how certain compounds can influence physical endurance and fatigue, which has implications for conditions characterized by chronic fatigue and energy dysregulation (Wu et al., 2014).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-16(2)9-11-27-25(29)23-19-5-3-4-6-20(19)26(30)28(24(23)17-10-12-33-14-17)18-7-8-21-22(13-18)32-15-31-21/h3-8,10,12-14,16,23-24H,9,11,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYPYQHAINHCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC4=C(C=C3)OCO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

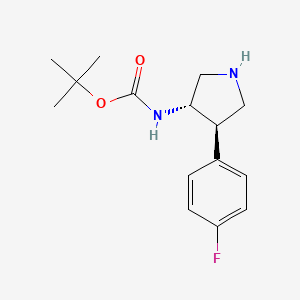
![N-benzyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2447334.png)

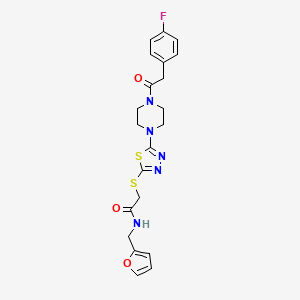
![N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2447339.png)
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2447342.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)

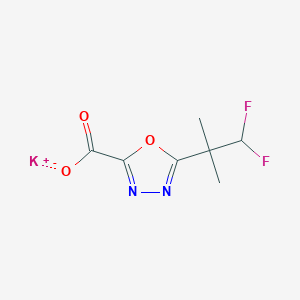
![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)
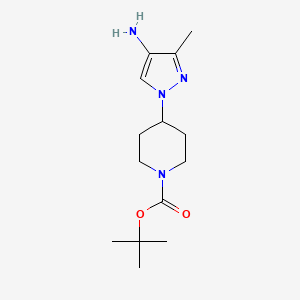
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)
![(3-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2447354.png)
